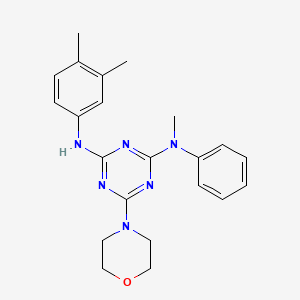

N'-(3,4-dimethylphenyl)-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazine-2,4-diamine

Description

N'-(3,4-Dimethylphenyl)-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a morpholine ring, methyl, phenyl, and 3,4-dimethylphenyl groups. For instance, 2,4-dichloro-6-morpholino-1,3,5-triazine can react with N-methylaniline in tetrahydrofuran (THF) at 323 K, followed by sodium carbonate quenching, achieving yields exceeding 80% . The morpholine substituent enhances solubility and stability, making such compounds valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-16-9-10-18(15-17(16)2)23-20-24-21(27(3)19-7-5-4-6-8-19)26-22(25-20)28-11-13-29-14-12-28/h4-10,15H,11-14H2,1-3H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHKJRBHAPUPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(3,4-dimethylphenyl)-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It contains a triazine core substituted with various functional groups that may influence its biological activity. The presence of the morpholine ring is particularly noteworthy due to its implications in drug design and pharmacology.

Structural Formula

Molecular Weight

The molecular weight of this compound is approximately 356.48 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : A study reported that derivatives of triazine compounds demonstrated potent antitumor activity against various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing a GI50 value in the nanomolar range for certain derivatives .

- Case Study : In a comparative analysis of several triazine derivatives, one compound demonstrated remarkable activity against melanoma cells (MALME-3 M cell line) with a GI50 of and a TGI of . This suggests that the structural modifications in triazine derivatives can lead to enhanced biological efficacy.

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Data Table: Biological Activity Overview

| Activity Type | Cell Line | GI50 (M) | TGI (M) | Reference |

|---|---|---|---|---|

| Antitumor | MALME-3 M | |||

| Antiproliferative | Various Cancer Lines | Varies (Nanomolar) | Varies |

Pharmacological Implications

The pharmacological implications of this compound are significant:

- Targeted Therapy : The specificity of this compound towards certain cancer cell lines suggests potential for use in targeted cancer therapies.

- Drug Development : The favorable pharmacokinetic properties and biological activities make it a candidate for further development into therapeutic agents.

Comparison with Similar Compounds

Key Observations:

- Morpholine vs. Chloro/Methylthio Groups : Morpholine substitution (as in the target compound) replaces reactive chloro or methylthio groups found in herbicides like atrazine and prometryn, likely reducing environmental toxicity and enhancing stability .

- Molecular Weight: The trifluoromethylphenyl analog () has a higher molecular weight (416.4 g/mol) than the diphenyl-morpholino derivative (348.4 g/mol, ), which could influence pharmacokinetic properties .

Functional and Application Differences

- Pharmaceutical Potential: Morpholino-triazines like the target compound are explored as kinase inhibitors or antimicrobial agents (e.g., identifies triazine diamines as mycobacterial inhibitors) .

- Agrochemical Use : Chloro- and methylthio-triazines (e.g., atrazine, prometryn) are broad-spectrum herbicides but face regulatory restrictions due to environmental persistence .

- Material Science: Morpholino groups improve UV stability, making such derivatives candidates for polymer light stabilizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.